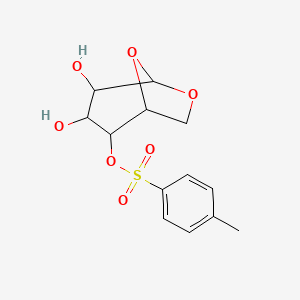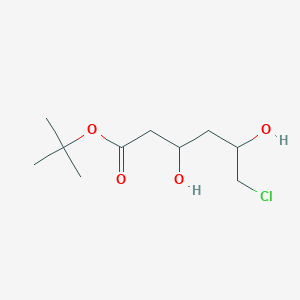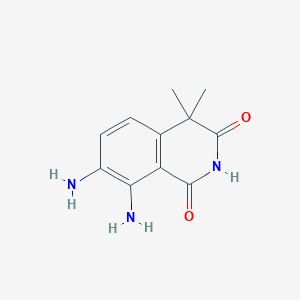![molecular formula C9H15NO2 B12286745 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)
8-Aminobicyclo[3.2.1]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique est un acide aminé bicyclique avec une structure unique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par son squelette bicyclique rigide, qui confère des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique implique généralement la construction énantiosélective du squelette bicyclique. Une méthode courante comprend l'utilisation de matières premières acycliques qui contiennent les informations stéréochimiques nécessaires pour former la structure bicyclique d'une manière stéréocontrôlée . Une autre approche implique des processus de désymmetrisation à partir de dérivés achiraux de la tropinone .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique ne soient pas largement documentées, les principes de la synthèse organique à grande échelle, y compris l'optimisation des conditions de réaction et des processus de purification, sont probablement appliqués pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Cette réaction peut réduire les groupes carbonyle en alcools ou en amines.
Substitution : Cette réaction peut remplacer des groupes fonctionnels par d'autres substituants.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
L'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques et les interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure bicyclique rigide lui permet de s'insérer dans les sites actifs des enzymes ou les poches de liaison des récepteurs, modulant potentiellement leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Composés similaires :
8-Azabicyclo[3.2.1]octane : Ce composé constitue le noyau central des alcaloïdes tropaniques, qui présentent un large éventail d'activités biologiques.
8-Oxabicyclo[3.2.1]octane : Ce composé est utilisé dans diverses méthodologies synthétiques et possède des propriétés chimiques distinctes.
Unicité : L'acide 8-aminobicyclo[3.2.1]octane-3-carboxylique est unique en raison de son groupe amino et de sa fonction acide carboxylique, qui offrent une réactivité polyvalente et un potentiel d'applications diverses dans la recherche et l'industrie.
Applications De Recherche Scientifique
8-Aminobicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
8-Oxabicyclo[3.2.1]octane: This compound is used in various synthetic methodologies and has distinct chemical properties.
Uniqueness: 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid is unique due to its amino group and carboxylic acid functionality, which provide versatile reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
8-aminobicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-8H,1-4,10H2,(H,11,12) |
Clé InChI |
DJEQLHGDLSGBEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)


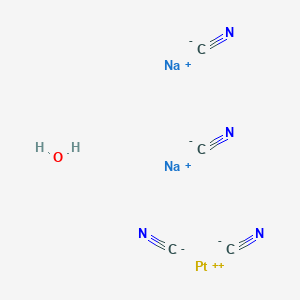
![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)

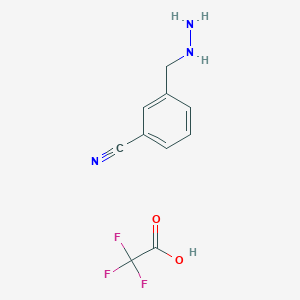
![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)
